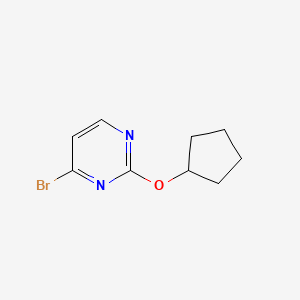

4-Bromo-2-(cyclopentoxy)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrN2O |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

4-bromo-2-cyclopentyloxypyrimidine |

InChI |

InChI=1S/C9H11BrN2O/c10-8-5-6-11-9(12-8)13-7-3-1-2-4-7/h5-7H,1-4H2 |

InChI Key |

HFZIVQWYZFUNAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=N2)Br |

Origin of Product |

United States |

Foundational & Exploratory

4-Bromo-2-(cyclopentoxy)pyrimidine chemical properties

An In-depth Technical Guide to 4-Bromo-2-(cyclopentoxy)pyrimidine: Properties, Reactivity, and Applications in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, pyrimidine-based heterocycles are recognized as "privileged scaffolds" due to their prevalence in FDA-approved drugs and their ability to mimic purine bases, making them ideal for targeting ATP-binding sites in enzymes like kinases.[1][2] Within this class, 4-Bromo-2-(cyclopentoxy)pyrimidine emerges as a highly versatile and valuable building block. Its strategic design incorporates three key features: a pyrimidine core for essential biological interactions, a reactive bromo-handle at the C4 position for synthetic diversification, and a cyclopentoxy group at the C2 position to enhance physicochemical properties and explore specific hydrophobic pockets within target proteins.

This guide provides a comprehensive technical overview of 4-Bromo-2-(cyclopentoxy)pyrimidine, moving beyond a simple data sheet to offer field-proven insights into its synthesis, reactivity, and strategic application. The content herein is structured to empower researchers, scientists, and drug development professionals to effectively leverage this molecule in their synthetic and discovery programs.

Physicochemical and Structural Properties

The chemical identity of 4-Bromo-2-(cyclopentoxy)pyrimidine is defined by its unique combination of a halogenated pyrimidine and a cyclic ether substituent. While experimental data for this specific molecule is not widely published, its properties can be reliably inferred from closely related analogs.

| Property | Value (Predicted/Inferred) | Source/Basis |

| Molecular Formula | C₉H₁₁BrN₂O | - |

| Molecular Weight | 243.10 g/mol | - |

| CAS Number | Not assigned. (Analog: 4-Bromo-2-ethoxypyrimidine, 959240-78-9[3]) | - |

| Appearance | Likely a white to off-white solid or a low-melting solid/oil. | Based on analogs like 4-Bromo-2-methoxypyrimidine (Solid-Powder). |

| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, Ethyl Acetate). Limited solubility in water. | Inferred from general properties of similar organic molecules. |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | Standard practice for halogenated heterocycles. |

Synthesis and Elucidation

The most direct and industrially scalable approach to synthesizing 4-Bromo-2-(cyclopentoxy)pyrimidine is via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.

Protocol 1: Synthesis via Williamson Etherification

This protocol leverages the acidic nature of the hydroxyl group in the tautomerically favored keto form of 4-bromo-2-hydroxypyrimidine (4-Bromo-1H-pyrimidin-2-one).[4]

Reaction:

-

Starting Material: 4-Bromo-2-hydroxypyrimidine (CAS: 548767-83-5)[4]

-

Reagent: Cyclopentyl bromide (or tosylate/mesylate)

-

Base: Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Step-by-Step Procedure:

-

To a solution of 4-Bromo-2-hydroxypyrimidine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 4-Bromo-2-(cyclopentoxy)pyrimidine.

Causality Behind Experimental Choices:

-

Base: K₂CO₃ is a mild and cost-effective base suitable for large-scale synthesis. For faster reaction times or less reactive electrophiles, a stronger base like NaH can be used to fully deprotonate the hydroxypyrimidine.

-

Solvent: DMF is an excellent polar aprotic solvent that effectively solubilizes the reactants and facilitates the SNAr reaction.

-

Electrophile: Cyclopentyl bromide is a good leaving group. Tosylates or mesylates can be used as alternatives for enhanced reactivity.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine.

Expected Spectroscopic Data (¹H and ¹³C NMR)

Structural confirmation is paramount. Based on analyses of similar structures, the following NMR signatures are predicted.[5][6][7]

-

¹H NMR (400 MHz, CDCl₃):

-

Pyrimidine Protons: Two doublets in the aromatic region (δ 8.0-8.5 ppm and δ 7.0-7.5 ppm), corresponding to the protons at the C6 and C5 positions, respectively.

-

Cyclopentoxy Protons: A multiplet around δ 5.5-5.7 ppm for the methine proton (-O-CH-), and multiplets between δ 1.6-2.1 ppm for the eight methylene protons of the cyclopentyl ring.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Pyrimidine Carbons: Signals expected around δ 165-170 ppm (C2-O), δ 158-162 ppm (C6), δ 120-125 ppm (C5), and δ 115-120 ppm (C4-Br).

-

Cyclopentoxy Carbons: A signal around δ 80-85 ppm for the methine carbon (-O-CH-), and signals between δ 24-34 ppm for the methylene carbons.

-

Chemical Reactivity: A Gateway to Molecular Diversity

The true utility of 4-Bromo-2-(cyclopentoxy)pyrimidine lies in the reactivity of the C4-bromo substituent. This position is electron-deficient, making it an excellent electrophile for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation in drug discovery.[8]

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester.[9] This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at the C4 position.

General Procedure:

-

In a reaction vessel, combine 4-Bromo-2-(cyclopentoxy)pyrimidine (1.0 eq), the desired boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Add a palladium catalyst, typically Pd(PPh₃)₄ (0.05 eq) or a more advanced catalyst system like Pd(dppf)Cl₂ (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heat the mixture to 80-100 °C and monitor by LC-MS.

-

Upon completion, perform an aqueous workup, extract with an organic solvent, and purify via column chromatography.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a classic, reliable catalyst. For more challenging couplings, catalysts with specialized ligands that enhance oxidative addition and reductive elimination are used.[10]

-

Base: The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[9]

-

Solvent: The aqueous/organic solvent mixture is essential for dissolving both the organic substrate and the inorganic base.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, enabling the synthesis of 4-amino-pyrimidine derivatives.[11][12] These motifs are critical for interacting with the "hinge region" of many protein kinases.[2]

General Procedure:

-

To a reaction vessel, add 4-Bromo-2-(cyclopentoxy)pyrimidine (1.0 eq), the desired primary or secondary amine (1.2 eq), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq), a palladium source (e.g., Pd₂(dba)₃, 0.02 eq), and a specialized phosphine ligand (e.g., XPhos or BINAP, 0.05 eq).

-

Evacuate and backfill the vessel with an inert gas.

-

Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Heat the reaction to 90-110 °C and monitor by LC-MS.

-

After completion, cool the reaction, filter through celite to remove palladium residues, and concentrate.

-

Purify the residue by column chromatography.

Causality Behind Experimental Choices:

-

Ligand: Bulky, electron-rich phosphine ligands (Buchwald ligands) are essential.[13] They stabilize the palladium catalyst and accelerate the rate-limiting reductive elimination step, preventing side reactions and improving yields.[11][14]

-

Base: A strong base is required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle.[15]

Reaction Pathways Diagram

Caption: Key cross-coupling reactions of 4-Bromo-2-(cyclopentoxy)pyrimidine.

Applications in Research and Development

The strategic value of 4-Bromo-2-(cyclopentoxy)pyrimidine is most evident in its application as a scaffold for synthesizing targeted therapies, particularly kinase inhibitors.

-

Kinase Inhibitor Scaffolds: The 2-alkoxy-4-aminopyrimidine motif is a classic hinge-binding element. The nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the backbone of the kinase hinge region.[2] The cyclopentoxy group can be oriented to occupy a hydrophobic pocket, potentially increasing potency and selectivity. The C4 position, functionalized via Suzuki or Buchwald-Hartwig reactions, is used to introduce substituents that target the solvent-exposed region, allowing for fine-tuning of biological activity and pharmacokinetic properties.

-

Structure-Activity Relationship (SAR) Exploration: This building block is an ideal starting point for SAR studies. By keeping the 2-(cyclopentoxy)pyrimidine core constant, libraries of compounds can be rapidly synthesized by varying the substituent at the C4 position. This allows for systematic exploration of how different chemical groups affect target engagement, cell permeability, and metabolic stability.

-

Fragment-Based Drug Discovery (FBDD): The core molecule itself can be considered a high-value fragment. Its ability to be elaborated in multiple vectors makes it a powerful tool for growing fragments into lead compounds with high affinity and optimized properties.

Conclusion

4-Bromo-2-(cyclopentoxy)pyrimidine is more than just a chemical intermediate; it is a strategically designed platform for innovation in drug discovery. Its synthesis is straightforward, and its reactivity, dominated by the versatile C4-bromo group, provides access to a rich chemical space of novel pyrimidine derivatives. A thorough understanding of its properties and the rationale behind its synthetic transformations is essential for any scientist aiming to develop next-generation therapeutics. The combination of its hinge-binding pyrimidine core, property-enhancing cyclopentoxy group, and synthetically versatile bromo-handle ensures its continued relevance as a high-value building block in medicinal chemistry.

References

-

PubChem. 4-Bromopyrimidine. National Institutes of Health. [Link]

-

PubChem. 4-Bromo-2-chloropyrimidine | C4H2BrClN2 | CID 45117394. National Institutes of Health. [Link]

-

PubChem. 4-Bromo-2-methoxypyridine | C6H6BrNO | CID 14062309. National Institutes of Health. [Link]

-

Sahu, P., et al. (2026, February 4). Pyrimidine-containing natural products: occurrences and biological activities. PMC. [Link]

-

ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

-

Krchňák, V., et al. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

-

HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Vol. 51, No. 11. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

Semantic Scholar. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

-

ACG Publications. Records of Natural Products-SI. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

PMC. (2020, October 29). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. [Link]

Sources

- 1. Pyrimidine-containing natural products: occurrences and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 4-Bromo-2-ethoxypyrimidine | CymitQuimica [cymitquimica.com]

- 4. 4-Bromo-2-hydroxypyrimidine | 548767-83-5 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. acgpubs.org [acgpubs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

4-Bromo-2-(cyclopentoxy)pyrimidine: Structural Dynamics, Synthesis, and Applications in Targeted Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as foundational scaffolds for targeted therapeutics, particularly in the design of kinase inhibitors (e.g., CDK4/6, EGFR, and JAK inhibitors). 4-Bromo-2-(cyclopentoxy)pyrimidine is a highly specialized, sterically tuned building block designed to leverage orthogonal reactivity. By combining a lipophilic cyclopentoxy group at the C-2 position with a cross-coupling-ready bromide at the C-4 position, this intermediate allows drug development professionals to rapidly assemble complex active pharmaceutical ingredients (APIs).

This technical guide explores the mechanistic rationale behind this specific scaffold, details a self-validating synthetic protocol, and outlines its downstream applications in transition-metal-catalyzed assemblies.

Chemical Identity & Structural Architecture

While a universally registered CAS number for this exact positional isomer is often proprietary or pending in public databases (frequently conflated with related analogs like 5-bromo-2-(cyclobutylmethoxy)pyrimidine, CAS 1935366-60-1[1]), its structural and physiochemical parameters are rigorously defined:

-

IUPAC Name: 4-Bromo-2-(cyclopentyloxy)pyrimidine

-

Molecular Formula: C9H11BrN2O

-

Molecular Weight: 243.10 g/mol

-

SMILES: BrC1=NC(OC2CCCC2)=NC=C1

Mechanistic Rationale: Why This Scaffold?

The architecture of 4-bromo-2-(cyclopentoxy)pyrimidine is not arbitrary; it is a product of rational drug design:

-

The 2-Cyclopentoxy Motif: The bulky, saturated cyclopentyl ring provides significant lipophilicity and steric bulk. In kinase inhibitors, this moiety frequently occupies the hydrophobic pockets adjacent to the ATP-binding hinge region, enhancing both target affinity and cellular permeability.

-

The 4-Bromo Handle: Bromide is an optimal leaving group for Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations)[2]. It provides a reliable vector for extending the molecule into the solvent-exposed region of a target protein.

Figure 1: Structural functionalization logic of 4-Bromo-2-(cyclopentoxy)pyrimidine.

Orthogonal Reactivity: The Causality of Halogen Selection

The synthesis and subsequent utilization of this compound rely on the principle of orthogonal reactivity between Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed oxidative addition.

To synthesize 4-bromo-2-(cyclopentoxy)pyrimidine, chemists typically start with 4-bromo-2-chloropyrimidine . The success of this route depends on the inherent differences in leaving group abilities under different reaction paradigms:

| Reaction Paradigm | Rate-Determining Step (RDS) | Halogen Reactivity Order | Preferred Reaction Site on 4-Bromo-2-chloropyrimidine |

| SNAr | Formation of Meisenheimer Complex | F > Cl > Br > I | C-2 (Chloride displacement) |

| Pd-Catalyzed Coupling | Oxidative Addition of Pd(0) | I > Br > Cl > F | C-4 (Bromide insertion) |

The Causality: In SNAr, the highly electronegative chlorine atom better stabilizes the developing negative charge in the transition state compared to bromine[3]. Thus, an alkoxide nucleophile will selectively attack the C-2 chloride. Conversely, in downstream API assembly, Palladium(0) inserts into the weaker C–Br bond at C-4 much faster than a C–Cl bond[2].

Experimental Methodology: Synthesis Workflow

The following protocol details the regioselective synthesis of 4-bromo-2-(cyclopentoxy)pyrimidine via SNAr.

Reagents & Materials

-

Starting Material: 4-Bromo-2-chloropyrimidine (1.0 equiv)

-

Nucleophile: Cyclopentanol (1.1 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Atmosphere: Argon or Nitrogen gas

Step-by-Step Protocol

-

Alkoxide Generation (Activation):

-

Action: Suspend NaH (1.2 equiv) in anhydrous THF under an argon atmosphere and cool the flask to 0 °C using an ice bath.

-

Action: Add cyclopentanol (1.1 equiv) dropwise over 15 minutes. Stir for 30 minutes until hydrogen gas evolution ceases.

-

Causality: Cyclopentanol is a weak nucleophile. Deprotonation to the cyclopentoxide anion exponentially increases its nucleophilicity, ensuring the SNAr reaction proceeds rapidly at low temperatures.

-

-

Regioselective SNAr:

-

Action: Dissolve 4-bromo-2-chloropyrimidine (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the alkoxide mixture, strictly maintaining the internal temperature at 0 °C.

-

Causality: Temperature control is critical. While chloride is the better SNAr leaving group, elevated temperatures provide enough kinetic energy to overcome the activation barrier for bromide displacement, leading to unwanted C-4 substituted byproducts or bis-substitution[4].

-

-

Quench & Workup:

-

Action: Monitor the reaction via TLC or LC-MS. Upon consumption of the starting material (typically 1–2 hours), quench the reaction by slowly adding saturated aqueous NH4Cl.

-

Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

-

Purification:

-

Action: Purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes to 10% EtOAc in Hexanes) to yield the pure 4-bromo-2-(cyclopentoxy)pyrimidine as a colorless to pale-yellow oil.

-

Figure 2: Synthetic workflow from starting material to final API assembly.

Analytical Validation (Self-Validating Systems)

To ensure the structural integrity and regioselectivity of the synthesized intermediate, the following analytical parameters must be validated:

-

1H NMR (400 MHz, CDCl3):

-

The pyrimidine ring protons will exhibit a characteristic AB spin system. The proton at C-6 (adjacent to the nitrogen and unshielded) will appear as a doublet at approximately δ 8.20 ppm (J ≈ 5.0 Hz).

-

The proton at C-5 (adjacent to the bromide) will appear as a doublet at approximately δ 7.15 ppm (J ≈ 5.0 Hz).

-

The methine proton of the cyclopentoxy group (-O-CH -) will appear as a distinct multiplet around δ 5.30 - 5.45 ppm , strongly deshielded by the adjacent oxygen.

-

-

LC-MS (ESI+):

-

The mass spectrum will show a characteristic 1:1 isotopic doublet for the [M+H]+ ion at m/z 243.0 and 245.0 , confirming the presence of a single bromine atom.

-

Downstream Applications in Drug Development

Once isolated, 4-bromo-2-(cyclopentoxy)pyrimidine acts as a linchpin for modular API synthesis. The C-4 bromide is highly susceptible to Palladium-catalyzed cross-coupling [5].

For example, in the synthesis of CDK inhibitors, the C-4 position is often coupled with an aryl boronic acid via Suzuki-Miyaura coupling [2] to establish the biaryl core of the drug. Alternatively, it can undergo Buchwald-Hartwig amination with an aniline or aliphatic amine to create an extended hydrogen-bonding network necessary for ATP-competitive kinase inhibition[6]. Because the C-2 position is already protected and functionalized by the cyclopentoxy group, no competing reactions occur, resulting in exceptionally high yields and purity profiles for the final therapeutic agent.

References

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity Chemistry StackExchange / Joule & Mills Heterocyclic Chemistry[Link]

-

Palladium-Catalyzed Cross Couplings in Organic Synthesis The Nobel Prize in Chemistry 2010 - Advanced Information[Link]

-

Palladium Catalyzed Couplings (Suzuki-Miyaura, Stille, etc.) Chemistry LibreTexts [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Organic Letters (ACS Publications)[Link]

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. nobelprize.org [nobelprize.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine: A Key Intermediate for Drug Discovery

This guide provides a comprehensive overview of the synthetic strategies for obtaining 4-Bromo-2-(cyclopentoxy)pyrimidine, a crucial building block for researchers, scientists, and professionals in the field of drug development. The pyrimidine core is a prevalent motif in a vast array of biologically active molecules and approved pharmaceuticals, making the efficient and selective synthesis of its derivatives a subject of paramount importance. This document moves beyond a simple recitation of protocols to offer a deep dive into the chemical principles and practical considerations that underpin the synthesis of this valuable compound.

Strategic Importance in Medicinal Chemistry

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, with applications ranging from oncology to infectious diseases. The title compound, 4-Bromo-2-(cyclopentoxy)pyrimidine, presents a versatile scaffold for the synthesis of novel therapeutic agents. The cyclopentoxy group at the 2-position can modulate lipophilicity and metabolic stability, while the bromine atom at the 4-position serves as a key handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the pyrimidine core, a critical aspect of structure-activity relationship (SAR) studies in drug discovery.

Proposed Synthetic Pathway: A Two-Step Approach

A robust and efficient synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine can be envisioned through a two-step sequence starting from the readily available and inexpensive 2,4-dichloropyrimidine. This strategy hinges on the differential reactivity of the two chlorine atoms, allowing for a sequential and controlled introduction of the desired substituents.

Caption: Proposed two-step synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine.

Step 1: Selective C2-Alkoxylation of 2,4-Dichloropyrimidine

The first critical step involves the selective nucleophilic aromatic substitution (SNAr) of one chlorine atom in 2,4-dichloropyrimidine with cyclopentanol. The inherent electronic properties of the pyrimidine ring render the C4 position generally more susceptible to nucleophilic attack than the C2 position.[1][2] However, achieving selectivity for the C2 position is feasible and crucial for the success of this synthetic route.

Rationale for C2 Selectivity

While C4 substitution is often the kinetic product, thermodynamic control or the use of specific catalytic systems can favor the formation of the C2-substituted isomer. For alkoxides, the reaction can be directed towards the C2 position by carefully controlling the reaction conditions. The choice of base and solvent plays a pivotal role in modulating the reactivity and selectivity. A strong, non-nucleophilic base is required to deprotonate the cyclopentanol, forming the cyclopentoxide nucleophile.

Experimental Protocol: Synthesis of 2-(Cyclopentoxy)-4-chloropyrimidine

Materials:

-

2,4-Dichloropyrimidine

-

Cyclopentanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanol (1.1 equivalents) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of sodium cyclopentoxide.

-

Cool the reaction mixture back to 0 °C and add a solution of 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF dropwise.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature for several hours or gently heated to drive it to completion.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-(cyclopentoxy)-4-chloropyrimidine.

Step 2: Conversion of the 4-Chloro Group to a 4-Bromo Group

The second step involves the transformation of the 4-chloro intermediate into the final 4-bromo product. A direct halogen exchange (Finkelstein-type reaction) on the electron-deficient pyrimidine ring can be challenging.[3] A more reliable and widely applicable method involves a two-stage process: hydrolysis of the 4-chloro group to a hydroxyl group, followed by bromination.

Hydrolysis of 2-(Cyclopentoxy)-4-chloropyrimidine

The 4-chloro group of the intermediate can be hydrolyzed to a hydroxyl group under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions.

Bromination of 2-(Cyclopentoxy)pyrimidin-4(3H)-one

The resulting 2-(cyclopentoxy)pyrimidin-4(3H)-one exists in tautomeric equilibrium with its enol form, 2-(cyclopentoxy)pyrimidin-4-ol. This intermediate can then be effectively brominated using a standard brominating agent such as phosphorus oxybromide (POBr3).[4]

Experimental Protocol: Synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine

Materials:

-

2-(Cyclopentoxy)-4-chloropyrimidine

-

Hydrochloric acid (HCl), concentrated

-

Phosphorus oxybromide (POBr3)

-

N,N-Dimethylaniline

-

Toluene

-

Ice

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

Part A: Hydrolysis

-

Reflux a solution of 2-(cyclopentoxy)-4-chloropyrimidine in concentrated hydrochloric acid until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture and neutralize it carefully with a saturated aqueous solution of NaHCO3.

-

Extract the product with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 2-(cyclopentoxy)pyrimidin-4(3H)-one. This intermediate can be used in the next step without further purification.

Part B: Bromination

-

To a mixture of 2-(cyclopentoxy)pyrimidin-4(3H)-one and N,N-dimethylaniline in toluene, add phosphorus oxybromide portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of NaHCO3.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure 4-Bromo-2-(cyclopentoxy)pyrimidine.

Data Presentation and Characterization

The successful synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine and its intermediate should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected 1H NMR Signals (CDCl3, δ ppm) | Expected 13C NMR Signals (CDCl3, δ ppm) |

| 2-(Cyclopentoxy)-4-chloropyrimidine | C9H11ClN2O | 202.65 | ~8.4 (d, 1H), ~6.8 (d, 1H), ~5.5 (m, 1H), ~2.0-1.6 (m, 8H) | ~165, ~162, ~158, ~112, ~80, ~33, ~24 |

| 4-Bromo-2-(cyclopentoxy)pyrimidine | C9H11BrN2O | 247.10 | ~8.5 (d, 1H), ~7.1 (d, 1H), ~5.5 (m, 1H), ~2.0-1.6 (m, 8H) | ~163, ~160, ~145, ~118, ~81, ~33, ~24 |

Note: The predicted NMR chemical shifts are estimates based on structurally related compounds and may vary.[5][6] Confirmation of the structure should be done by acquiring and interpreting the actual spectra of the synthesized compounds. Mass spectrometry should show the expected molecular ion peaks corresponding to the calculated molecular weights, including the characteristic isotopic pattern for chlorine- and bromine-containing compounds.

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 4-Bromo-2-(cyclopentoxy)pyrimidine. The procedures are based on well-established chemical transformations and offer a practical approach for medicinal chemists to access this valuable building block. The versatility of the 4-bromo substituent opens up a plethora of possibilities for the synthesis of diverse libraries of pyrimidine derivatives, which can be screened for a wide range of biological activities. Further optimization of reaction conditions, including the exploration of one-pot procedures or alternative brominating agents, could lead to even more efficient and environmentally benign synthetic protocols.

References

- Ahluwalia, V. K., & Kidwai, M. (2004). New Trends in Green Chemistry. Springer Science & Business Media.

- Zhang, Y. M., Gu, M., Ma, H., & Zhang, Y. (2008). An efficient synthesis of 2-chloropyrimidines via Pd-catalyzed regioselective dechlorination of 2,4-dichloropyrimidines in the presence of NaHCO3. Tetrahedron Letters, 49(20), 3234-3237.

- Neufeldt, S. R., & Sanford, M. S. (2015). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters, 17(1), 154-157.

- Lohmann, S., & Gmeiner, P. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

- Guidechem. (2022, December 18). How to Efficiently Synthesize 4-Bromo-2-methoxypyridine?.

- Neufeldt, S. R., & Sanford, M. S. (2016). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 49(8), 1477-1487.

- Royal Society of Chemistry. (n.d.). NMR Spectra and Molecular Structure.

- Wikipedia. (n.d.). Finkelstein reaction.

- Aakash Institute. (n.d.). Finkelstein reaction in chemistry: Definition, Types and Importance.

- Vedantu. (n.d.). Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences.

- S

- Google Patents. (n.d.).

- Byju's. (n.d.). Finkelstein Reaction.

- Guidechem. (2021, January 25). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?.

- Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.

- Chemistry Stack Exchange. (2016, April 11). Selectivity in Suzuki coupling of 2,4-dichloropyrimidine.

- Google Patents. (n.d.).

- Neufeldt, S. R., & Sanford, M. S. (2015). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.

- Google Patents. (n.d.). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.

- Google Patents. (n.d.). A kind of preparation method of 2-amino-4-bromopyrimidine.

- Knochel, P., et al. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. The Journal of Organic Chemistry, 88(13), 9475-9487.

- Acta Crystallographica Section E: Crystallographic Communications. (2019).

- Figshare. (2006, September 15). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - Organic Process Research & Development.

- ZaiQi Bio-Tech. (n.d.). 4-bromo-2-chloropyrimidine.

- Thermo Fisher Scientific. (n.d.). 4-Bromo-2-chloropyrimidine, 98%.

- European Patent Office. (1996, March 28). PYRIMIDINE COMPOUNDS.

- PubChem. (n.d.). 4-Bromopyrimidine.

- MilliporeSigma. (n.d.). 4-Bromo-2-methoxypyrimidine.

- Royal Society of Chemistry. (n.d.).

- NIST. (n.d.). 5-Bromo-2,4-bis[(trimethylsilyl)oxy]pyrimidine.

- Google Patents. (n.d.). Synthetic method of 4-bromo-2-fluorobiphenyl.

- Google Patents. (n.d.).

- ResearchGate. (n.d.). Mass spectrometry for analysis of purine and pyrimidine compounds.

- Google Patents. (n.d.). Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- Google Patents. (n.d.). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.

- ChemScene. (n.d.). 4-Bromo-2-methoxypyrimidine.

- Molecules. (2025, November 20).

- ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide.

- Benchchem. (n.d.). In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2,2-difluoro-3H-inden-1.

- Molecules. (2021). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether.

Sources

Spectroscopic Characterization of 4-Bromo-2-(cyclopentoxy)pyrimidine: A Comprehensive Technical Guide

Executive Summary & Molecular Architecture

In modern drug discovery and organic synthesis, halogenated pyrimidine ethers serve as critical building blocks due to their reactivity in transition-metal-catalyzed cross-coupling reactions and their prevalence in pharmacologically active scaffolds. 4-Bromo-2-(cyclopentoxy)pyrimidine (C₉H₁₁BrN₂O) is a highly specialized intermediate featuring a strongly electron-withdrawing pyrimidine core, a labile C4-bromine atom, and a bulky, electron-donating C2-cyclopentoxy group.

As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, theoretically grounded, and self-validating framework for the spectroscopic elucidation (NMR, IR, MS) of this compound. Rather than merely listing expected data, this guide emphasizes the causality behind the spectroscopic phenomena and establishes rigorous experimental protocols to ensure absolute data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the electronic environment of the pyrimidine framework. The chemical shifts of pyrimidine protons and carbons are highly sensitive to the inductive and resonance effects of ring substituents[1]. In this molecule, the electron-withdrawing nature of the nitrogen atoms and the bromine atom directly competes with the electron-donating resonance of the ether oxygen[2].

Spectral Predictions & Causality

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Nucleus | Position | Predicted Shift (ppm) | Multiplicity | Integration | Causality / Assignment |

|---|---|---|---|---|---|

| ¹H | H6 (Pyrimidine) | 8.30 - 8.50 | Doublet (J ~ 5 Hz) | 1H | Strongly deshielded by the adjacent N1 atom and aromatic ring current. |

| ¹H | H5 (Pyrimidine) | 7.20 - 7.40 | Doublet (J ~ 5 Hz) | 1H | Shielded relative to H6; resides ortho to the electron-withdrawing Br. |

| ¹H | C1' (Cyclopentyl) | 5.30 - 5.50 | Multiplet | 1H | Strongly deshielded by direct attachment to the electronegative ether oxygen. |

| ¹H | C2', C5' (Cyclopentyl) | 1.90 - 2.10 | Multiplet | 4H | Aliphatic protons beta to the ether oxygen. |

| ¹H | C3', C4' (Cyclopentyl)| 1.60 - 1.80 | Multiplet | 4H | Distal aliphatic protons experiencing minimal deshielding. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Nucleus | Position | Predicted Shift (ppm) | Causality / Assignment |

|---|---|---|---|

| ¹³C | C2 (Pyrimidine) | ~164.0 | Highly deshielded by two adjacent nitrogens and the ether oxygen. |

| ¹³C | C6 (Pyrimidine) | ~159.0 | Deshielded by the adjacent N1 atom. |

| ¹³C | C4 (Pyrimidine) | ~153.0 | Deshielded by N3 and the attached electronegative Bromine. |

| ¹³C | C5 (Pyrimidine) | ~115.0 | Aromatic carbon ortho to the halogen; relatively shielded. |

| ¹³C | C1' (Cyclopentyl) | ~80.0 | Deshielded by direct attachment to the ether oxygen. |

| ¹³C | C2'-C5' (Cyclopentyl)| 23.0 - 32.0 | Standard aliphatic carbon resonances. |

Self-Validating NMR Protocol

To ensure trustworthiness, the NMR acquisition must be a self-validating system:

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides a deuterium lock signal to stabilize the magnetic field, while TMS acts as an absolute 0.00 ppm reference.

-

Tuning and Matching: Tune the probe to the exact Larmor frequencies of ¹H and ¹³C. Causality: This maximizes radiofrequency (RF) power transfer to the sample and minimizes reflected power, ensuring optimal signal-to-noise (S/N) ratio.

-

Shimming: Optimize the Z-axis magnetic field gradients. Causality: A perfectly homogeneous magnetic field is required to resolve the ~5 Hz J-coupling between H5 and H6.

-

Validation Check: Before integrating the analyte peaks, verify that the TMS peak is exactly at 0.00 ppm and the residual CHCl₃ peak is at 7.26 ppm (¹H) and 77.16 ppm (¹³C). If these drift, the spectrum is invalid and must be recalibrated.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable method for the structural elucidation of pyrimidine derivatives, specifically for identifying the core vibrational modes of the heterocycle and its substituents[3].

Vibrational Modes & Causality

Table 3: Key FTIR Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Causality / Assignment |

|---|---|---|---|

| 3050 - 3100 | Weak | Aromatic C-H Stretch | High-frequency stretching of sp² hybridized C-H bonds on the pyrimidine ring. |

| 2850 - 2950 | Medium | Aliphatic C-H Stretch | Stretching of sp³ hybridized C-H bonds within the cyclopentyl ring. |

| 1550 - 1580 | Strong | C=N, C=C Ring Stretch | Core asymmetric stretching modes of the pyrimidine heterocycle[3]. |

| 1250 - 1300 | Strong | C-O-C Asymmetric Stretch | Intense absorption due to the large dipole moment change of the aryl-alkyl ether linkage. |

| 600 - 650 | Medium | C-Br Stretch | Characteristic low-frequency stretching caused by the heavy mass of the bromine atom. |

ATR-FTIR Protocol

-

Background Collection: Clean the Diamond Attenuated Total Reflectance (ATR) crystal and collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Causality: This digitally removes ambient H₂O and CO₂ from the final spectrum.

-

Sample Application & Compression: Place 2 mg of the neat solid onto the crystal and apply maximum pressure using the anvil. Causality: ATR relies on an evanescent wave penetrating the sample (~0.5 to 2 µm deep). Intimate physical contact is mandatory for a high-quality spectrum.

-

Validation Check: A valid spectrum must exhibit a completely flat baseline at 100% transmittance in regions devoid of absorption (e.g., 2000-2500 cm⁻¹). A sloping baseline indicates poor sample contact or crystal contamination.

Mass Spectrometry (MS)

The photoinduced ion chemistry and fragmentation of halogenated pyrimidines are heavily influenced by the specific halogen atom and its position on the ring[4]. Electron Ionization (EI) is the gold standard for this class of molecules.

Ionization & Fragmentation Causality

When subjected to 70 eV electron bombardment, the molecule forms a radical cation. The presence of bromine is immediately confirmed by its distinct isotopic signature: ⁷⁹Br and ⁸¹Br exist in a nearly 1:1 natural abundance, resulting in a characteristic doublet for the molecular ion [M]⁺•[5].

Table 4: EI-MS Fragmentation Data (70 eV)

| m/z | Relative Abundance | Ion / Fragment | Causality / Assignment |

|---|---|---|---|

| 242 / 244 | ~20% | [M]⁺• | Molecular ion; the 1:1 isotopic ratio confirms the presence of one Bromine atom. |

| 174 / 176 | ~100% (Base) | [M - C₅H₈]⁺• | Loss of cyclopentene (68 Da) via a thermodynamically favorable hydrogen transfer. |

| 163 | ~15% | [M - Br]⁺ | Direct homolytic or heterolytic cleavage of the labile C-Br bond[5]. |

| 95 | ~30% | [M - C₅H₈ - Br]⁺ | The highly stable pyrimidine core radical cation after the loss of both substituents. |

EI-MS Protocol

-

Sample Introduction: Inject 1 µL of a 1 µg/mL sample (in LC-MS grade methanol) into the Gas Chromatograph (GC) inlet.

-

Ionization: Bombard the eluting compound with a 70 eV electron beam. Causality: 70 eV is the universal standard because it transfers enough energy to induce reproducible fragmentation pathways that can be confidently matched against spectral libraries[5].

-

Validation Check: Run a pure methanol blank immediately prior to the sample. The blank must show no peaks at m/z 242/244. The observation of the exact 1:1 isotopic doublet in the sample run acts as an internal, self-validating confirmation of the brominated structure.

Data Visualization & Workflows

To synthesize the logical flow of the MS fragmentation and the NMR elucidation process, the following topological diagrams map the causality of these systems.

Figure 1: EI-MS fragmentation pathways of 4-Bromo-2-(cyclopentoxy)pyrimidine.

Figure 2: Self-validating multidimensional NMR workflow for structural elucidation.

References

-

Chaudhary, J. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 3

-

Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry. 4

-

BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. 5

-

Wevers, R. A., et al. (1999). 1H NMR spectroscopy of body fluids in patients with inborn errors of purine and pyrimidine metabolism. UvA-DARE (Digital Academic Repository). 1

-

Battistin, F., et al. (2015). 15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid... RSC Publishing. 2

Sources

- 1. pure.uva.nl [pure.uva.nl]

- 2. 15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-2-(cyclopentoxy)pyrimidine

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for understanding, determining, and managing the solubility and stability of 4-Bromo-2-(cyclopentoxy)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the limited availability of specific experimental data for this molecule in public literature, this document serves as a practical, in-depth manual for researchers and drug development professionals. It outlines the foundational principles governing the compound's expected behavior, provides detailed, field-proven experimental protocols for robust characterization, and offers expert insights into the interpretation and application of the resulting data. The guide emphasizes a self-validating approach to experimentation, ensuring the generation of reliable and reproducible results critical for advancing research and development programs.

Introduction: The Significance of 4-Bromo-2-(cyclopentoxy)pyrimidine in Drug Discovery

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The unique electronic properties of the pyrimidine ring, combined with the diverse functionalities that can be introduced at its various positions, allow for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. 4-Bromo-2-(cyclopentoxy)pyrimidine represents a valuable building block in this context. The bromine atom at the 4-position serves as a versatile synthetic handle for cross-coupling reactions, enabling the introduction of a wide array of molecular fragments to explore structure-activity relationships (SAR). The 2-(cyclopentoxy) group can influence the molecule's lipophilicity, metabolic stability, and interactions with biological targets.

A thorough understanding of the solubility and stability of 4-Bromo-2-(cyclopentoxy)pyrimidine is a non-negotiable prerequisite for its successful application in drug discovery workflows. These fundamental physicochemical properties dictate its handling, formulation, and ultimately, its bioavailability and therapeutic efficacy. This guide provides the necessary theoretical background and practical methodologies to empower researchers to confidently characterize this promising synthetic intermediate.

Physicochemical Properties and Predicted Behavior

While specific experimental data for 4-Bromo-2-(cyclopentoxy)pyrimidine is not extensively documented, its structure allows for informed predictions regarding its solubility and stability.

Structure:

The molecule possesses both lipophilic (cyclopentoxy group, brominated pyrimidine ring) and polar (nitrogen atoms in the pyrimidine ring) characteristics. This amphiphilic nature suggests it will exhibit solubility in a range of organic solvents. The presence of the bromine atom and the ether linkage are key considerations for its chemical stability.

Solubility Profile: A Guide to Experimental Determination

The solubility of a compound is a critical parameter for its use in synthesis, purification, and biological screening. The "like dissolves like" principle provides a qualitative starting point, suggesting that 4-Bromo-2-(cyclopentoxy)pyrimidine will be more soluble in organic solvents than in water. However, for drug development, quantitative data is essential.

Predicted Solubility

Based on its structure, 4-Bromo-2-(cyclopentoxy)pyrimidine is expected to be soluble in a range of common organic solvents.

Quantitative Solubility Determination: The Shake-Flask Method

The gold-standard for determining thermodynamic solubility is the shake-flask method. This protocol ensures the establishment of a true equilibrium between the undissolved solid and the saturated solution.

Experimental Protocol: Shake-Flask Solubility Determination

Objective: To determine the thermodynamic solubility of 4-Bromo-2-(cyclopentoxy)pyrimidine in a selected solvent at a controlled temperature.

Materials:

-

4-Bromo-2-(cyclopentoxy)pyrimidine (crystalline solid)

-

Selected solvents (e.g., DMSO, ethanol, methanol, acetonitrile, water)

-

Calibrated analytical balance

-

Vials with PTFE-lined caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Standards: Prepare a stock solution of 4-Bromo-2-(cyclopentoxy)pyrimidine in a suitable solvent (e.g., acetonitrile) at a known concentration. From this stock, create a series of calibration standards of decreasing concentration.

-

Sample Preparation: Add an excess amount of crystalline 4-Bromo-2-(cyclopentoxy)pyrimidine to a known volume of the test solvent in a sealed vial. The presence of excess solid is crucial for achieving saturation.

-

Equilibration: Place the vials in a constant temperature shaker and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the range of the calibration curve. Analyze the diluted sample and the calibration standards by HPLC.

-

Quantification: Construct a calibration curve by plotting the peak area from the HPLC analysis against the known concentrations of the standards. Use the linear regression equation of the calibration curve to determine the concentration of 4-Bromo-2-(cyclopentoxy)pyrimidine in the diluted sample.

-

Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor.

Data Presentation:

Table 1: Hypothetical Solubility Data for 4-Bromo-2-(cyclopentoxy)pyrimidine at 25°C

| Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL) | Molar Concentration (M) |

| Dimethyl Sulfoxide (DMSO) | High | To be determined | To be determined |

| Ethanol | Moderate to High | To be determined | To be determined |

| Methanol | Moderate to High | To be determined | To be determined |

| Acetonitrile | Moderate | To be determined | To be determined |

| Chloroform | High | To be determined | To be determined |

| Water | Low | To be determined | To be determined |

Visualization of Experimental Workflow:

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile: Assessing the Chemical Integrity

The stability of 4-Bromo-2-(cyclopentoxy)pyrimidine under various stress conditions is paramount for its reliable use in research and development. Degradation can lead to loss of potency, formation of impurities, and potentially toxic byproducts.

Potential Degradation Pathways

Based on its chemical structure, several degradation pathways can be anticipated:

-

Hydrolysis: The ether linkage at the 2-position could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of 4-bromo-2-hydroxypyrimidine and cyclopentanol.

-

Photodegradation: Aromatic systems, particularly those containing halogens, can be sensitive to light, which may induce homolytic cleavage of the C-Br bond or other photochemical reactions.

-

Thermal Degradation: At elevated temperatures, decomposition may occur, the pathways for which would need to be elucidated experimentally.

Visualization of a Potential Degradation Pathway:

Caption: Potential Hydrolytic Degradation Pathway.

Experimental Protocols for Stability Assessment

A forced degradation study is a systematic approach to identify the likely degradation products and pathways of a drug substance.

Experimental Protocol: Forced Degradation Study

Objective: To evaluate the stability of 4-Bromo-2-(cyclopentoxy)pyrimidine under various stress conditions.

Materials:

-

4-Bromo-2-(cyclopentoxy)pyrimidine

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Photostability chamber with controlled light and UV exposure

-

Oven for thermal stress testing

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

-

pH meter

Methodology:

-

Solution Preparation: Prepare solutions of 4-Bromo-2-(cyclopentoxy)pyrimidine in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Add HCl solution to the compound solution and heat (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Add NaOH solution to the compound solution and heat (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Add H₂O₂ solution to the compound solution and store at room temperature for a defined period.

-

Thermal Degradation: Store a solution and solid sample of the compound in an oven at an elevated temperature (e.g., 80°C).

-

Photostability: Expose a solution and solid sample of the compound to controlled light and UV radiation in a photostability chamber. Protect a control sample from light.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector is invaluable for identifying the mass of potential degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of the control (time zero) sample. Quantify the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.

Data Presentation:

Table 2: Hypothetical Forced Degradation Study Results for 4-Bromo-2-(cyclopentoxy)pyrimidine

| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products |

| 0.1 M HCl, 60°C | 24 h | To be determined | To be determined |

| 0.1 M NaOH, 60°C | 24 h | To be determined | To be determined |

| 3% H₂O₂, RT | 24 h | To be determined | To be determined |

| Thermal (80°C, solid) | 7 days | To be determined | To be determined |

| Photostability (ICH Q1B) | - | To be determined | To be determined |

Handling and Storage Recommendations

Based on the predicted stability profile and general guidelines for brominated organic compounds, the following handling and storage procedures are recommended to ensure the integrity of 4-Bromo-2-(cyclopentoxy)pyrimidine.[1][2][3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3] For long-term storage, refrigeration (2-8°C) is advisable.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Avoid contact with skin and eyes, and prevent inhalation of any dust or vapors.[1]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[1][3]

Conclusion and Future Directions

While specific experimental data for 4-Bromo-2-(cyclopentoxy)pyrimidine is currently limited, this guide provides a robust framework for its characterization. By following the detailed protocols for solubility and stability determination, researchers can generate the critical data needed to confidently advance their drug discovery and development programs. The insights gained from these studies will not only facilitate the efficient use of this valuable building block but also contribute to the broader understanding of substituted pyrimidines in medicinal chemistry. It is imperative that researchers perform these experimental determinations to build a comprehensive and reliable physicochemical profile for 4-Bromo-2-(cyclopentoxy)pyrimidine.

References

-

Kim, J., et al. (2019). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry, 294(43), 15738-15749. Available at: [Link]

-

University of California, Santa Barbara. (n.d.). Bromine Safety Sheet. Available at: [Link]

-

Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443-4450. Available at: [Link]

-

Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. ResearchGate. Available at: [Link]

-

de Souza, B. E., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules, 26(17), 5227. Available at: [Link]

-

Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]

-

Reed, R. A., & Taday, P. F. (2001). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Drug Products. Pharmaceutical Technology, 25(11), 48-56. Available at: [Link]

-

Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Available at: [Link]

-

Li, J., et al. (2015). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. ChemInform, 46(31). Available at: [Link]

-

Chemical Synthesis Database. (2025, May 20). 4-bromo-2,6-diethoxypyrimidine. Available at: [Link]

-

Munoz, E. (2024). Position-specific stable carbon isotope analysis of pyrimidines. Penn State University. Available at: [Link]

-

Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available at: [Link]

-

Princeton University. (n.d.). Boron Tribromide Safety Information. Available at: [Link]

-

Herges, R., et al. (2021). Development of High-Performance Pyrimidine Nucleoside and Oligonucleotide Diarylethene Photoswitches. Angewandte Chemie International Edition, 60(15), 8164-8171. Available at: [Link]

-

Cobbold, S. A., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 941, 69-77. Available at: [Link]

-

PubChemLite. (n.d.). 4-bromo-2-(cyclopentyloxy)pyridine. Available at: [Link]

-

Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available at: [Link]

-

PubChem. (n.d.). 4-Bromo-2-methoxypyridine. Available at: [Link]

-

Zimosz, N., et al. (2023). Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups. Frontiers in Chemistry, 11, 1276722. Available at: [Link]

-

Havenith, R. W. A., et al. (2002). Stability and aromaticity of the cyclopenta-fused pyrene congeners. Journal of the American Chemical Society, 124(10), 2363-2370. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Pyrimidine, 5-bromo- Properties. Available at: [Link]

Sources

Substituted Bromopyrimidines: A Comprehensive Technical Guide to Synthesis, Reactivity, and Medicinal Chemistry Applications

As a Senior Application Scientist in early-stage drug discovery, I approach the functionalization of bromopyrimidines not merely as a synthetic exercise, but as a strategic manipulation of electronic environments. The pyrimidine ring is a highly privileged pharmacophore, heavily utilized in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

This whitepaper provides an in-depth mechanistic analysis of substituted bromopyrimidines, exploring how the position of the halogen dictates reactivity, detailing advanced cross-coupling methodologies, and providing field-proven, self-validating experimental protocols.

Mechanistic Reactivity Profiles: The Positional Effect

The reactivity of a bromopyrimidine is entirely governed by the position of the bromine atom relative to the highly electronegative nitrogen atoms within the diazine ring.

-

C2 and C4 Positions (Electron-Deficient): The nitrogen atoms withdraw electron density via resonance, leaving the ortho (C2) and para (C4) positions highly electrophilic. Consequently, 2-bromopyrimidines and 4-bromopyrimidines readily undergo Nucleophilic Aromatic Substitution (SNAr) .

-

C5 Position (Aromatic Character): The C5 position is meta to both nitrogen atoms. It lacks resonance-based electron withdrawal, making it significantly more "benzene-like" and electron-rich compared to C2/C4. Therefore, 5-bromopyrimidines are generally inert to SNAr and require transition-metal catalysis (e.g., Palladium, Nickel, or Copper) to overcome the high activation energy of oxidative addition[1].

Logical reactivity map of bromopyrimidines based on substitution position.

Advanced Synthetic Methodologies

Dual Metallophotoredox Catalysis

Traditional Palladium-catalyzed Buchwald-Hartwig C-N couplings at the C5 position often suffer from high energy barriers and competing side reactions like protodehalogenation. To circumvent this, modern methodologies employ dual Ir/Ni photoredox catalysis . As noted in recent2[2], this approach operates via single-electron transfer (SET) radical mechanisms. The excited Iridium photocatalyst generates radical species that smoothly undergo transmetalation with a Nickel co-catalyst, allowing the reaction to proceed at near room temperature.

Microwave-Assisted Ullmann-Type Couplings

For C2 and C4 functionalization where SNAr is insufficient (e.g., with bulky or weak nucleophiles), Copper(I)-catalyzed Ullmann couplings are deployed. Recent advances demonstrate that applying microwave (MW) irradiation to 2-bromopyrimidines drastically reduces reaction times from 24+ hours to mere minutes, accelerating the synthesis of complex tubulin assembly inhibitors[3].

Palladium-Catalyzed Suzuki-Miyaura Couplings

The Suzuki-Miyaura coupling of 5-bromopyrimidines with aryl boronic acids remains the gold standard for generating 5-arylpyrimidines. These structures are critical pharmacophores in the development of 4[4].

Applications in Drug Discovery

Bromopyrimidines are rarely the final drug product; they are versatile precursors. By replacing the bromine atom, we can tune the molecule's steric bulk and electronic distribution to target specific biological pathways.

-

Kinase Inhibitors: 5-arylpyrimidines synthesized via Suzuki coupling act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). They competitively bind to the ATP-binding pocket of the kinase domain, halting downstream RAS and PI3K signaling, thereby inducing apoptosis in tumor cells[4].

-

Tubulin Inhibitors: 2-substituted pyrimidines synthesized via MW-assisted Ullmann coupling have shown high efficacy in inhibiting colchicine binding to tubulin, arresting cancer cell division[3].

EGFR signaling pathway targeted by pyrimidine-based kinase inhibitors.

Quantitative Data Summary

The following table synthesizes the optimal conditions and expected yields for the primary functionalization strategies of bromopyrimidines based on recent literature.

| Reaction Type | Substrates | Catalyst System | Conditions | Yield | Ref |

| Metallophotoredox C-N | 5-Bromopyrimidine + Morpholine | Ir/Ni dual catalysis | Blue LED, DMAc, 60°C, 24h | 85% | |

| Suzuki-Miyaura C-C | 5-Bromopyrimidine + Aryl boronic acids | Pd(PPh3)4, K3PO4 | H2O/Solvent, Reflux | Varies | [4] |

| Ullmann-type C-N | 2-Bromopyrimidine + Pyrrole intermediate | Cu(I), Cs2CO3, 1,10-phenanthroline | MW, 1,4-dioxane, 180°C, 40m | High | [3] |

| Electrophilic Alkylation | 5-Bromopyrimidine + Arenes | Brønsted acid | Oxidative re-aromatization | 71-82% | [1] |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and built-in analytical checkpoints.

Protocol A: Metallophotoredox C-N Cross-Coupling (C5 Functionalization)

Adapted from .

-

Preparation & Degassing: Dissolve 5-bromopyrimidine (0.60 mmol) and morpholine (0.90 mmol) in N,N-Dimethylacetamide (DMAc, 6 mL). Causality: Degas the solvent with N2 for 30 minutes. Oxygen is a potent triplet quencher; failing to remove it will quench the excited *Ir(III) state, stalling the catalytic cycle.

-

Catalyst Addition: Add the encapsulated Ir/Ni/DABCO reagent.

-

Irradiation: Place the vial 3-5 cm from a Blue LED lamp (e.g., Kessil A160WE) and stir at 60 °C for 24 hours. Causality: The blue LED emission spectrum precisely overlaps with the metal-to-ligand charge transfer (MLCT) absorption band of the Iridium catalyst.

-

Validation Checkpoint (GC-MS): Sample the reaction. The disappearance of the 5-bromopyrimidine peak (characterized by a distinct 1:1 M/M+2 isotopic pattern due to 79Br and 81Br) and the appearance of the product mass confirms successful coupling.

-

Workup: Filter the mixture through Celite®. Causality: This step is mandatory to remove paramagnetic Nickel and Iridium colloidal salts. Failure to do so will result in severe line broadening during subsequent NMR characterization. Extract with EtOAc and purify via silica gel chromatography.

Step-by-step experimental workflow for Ir/Ni dual metallophotoredox catalysis.

Protocol B: Microwave-Assisted Ullmann Coupling (C2 Functionalization)

-

Reaction Setup: In a microwave vial, combine 2-bromopyrimidine, the nucleophilic amine/pyrrole, Cu(I) catalyst, Cs2CO3, and 1,10-phenanthroline in dry 1,4-dioxane. Causality: 1,10-phenanthroline acts as a bidentate ligand, stabilizing the reactive Cu(I) intermediate and preventing its disproportionation into inactive Cu(0) and Cu(II) species.

-

Microwave Irradiation: Seal the vial and irradiate at 150 W, 180 °C for 40 minutes. Causality: Rapid, volumetric microwave heating provides the intense thermal energy required to overcome the activation barrier of the C-N bond formation, preventing the degradation profiles often seen in prolonged conventional heating.

-

Validation Checkpoint (TLC/LC-MS): Monitor via TLC under 254 nm UV light. The product will exhibit extended conjugation, resulting in a distinct Rf shift and altered fluorescence compared to the starting materials. LC-MS will confirm the loss of the bromine isotopic signature.

Protocol C: Suzuki-Miyaura Coupling (C5 Arylation)

-

Reagent Assembly: Combine 5-bromopyrimidine, an aryl boronic acid, Pd(PPh3)4, and K3PO4 in a biphasic solvent system (e.g., Toluene/H2O).

-

Catalytic Activation: Heat to reflux under an inert atmosphere. Causality: The K3PO4 base is not merely a neutralizing agent; it actively coordinates with the boronic acid to form a negatively charged, highly nucleophilic boronate complex. This complex is essential for the transmetalation step, transferring the aryl group to the Palladium center.

-

Validation Checkpoint (Physical Observation): The biphasic mixture will often change from a pale yellow to a dark, heterogeneous mixture as Palladium black begins to precipitate near the end of the reaction, signaling catalyst turnover and reaction completion.

References

-

Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines . RSC Advances. 1

-

New Horizons for Cross-Coupling Reactions . Pharmaceutical Technology. 2

-

Metal-Catalysed Cross-Coupling Reactions of Nitrogen Heterocycles . Durham E-Theses. 5

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review . Journal of Chemical Reviews. 4

-

TCI Practical Example: The Metallophotoredox Reaction Using a Capsule Reagent . Tokyo Chemical Industry Co., Ltd.

-

Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents . RSC Medicinal Chemistry. 3

Sources

Technical Whitepaper: Safety, Handling, and Synthetic Applications of 4-Bromo-2-(cyclopentoxy)pyrimidine

Molecular Architecture & Reactivity Profiling

As a Senior Application Scientist, understanding the intrinsic reactivity of a building block is the first step toward safe handling and successful experimental design. 4-Bromo-2-(cyclopentoxy)pyrimidine is a highly functionalized heterocyclic intermediate characterized by two distinct reactive domains: the electrophilic C4-position bearing a bromine atom, and the sterically encumbered, electron-donating C2-cyclopentoxy group.

The pyrimidine core is inherently electron-deficient. The two electronegative nitrogen atoms withdraw electron density from the ring via both inductive and resonance effects, making the C2, C4, and C6 positions highly electrophilic[1]. However, the presence of the bromine atom at the C4 position dictates the molecule's primary reaction pathway. The C–Br bond possesses a lower bond dissociation energy compared to C–Cl or C–F bonds, making it exceptionally susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0))[1],[2]. Conversely, the bulky cyclopentoxy group at C2 provides steric shielding and donates electron density via oxygen lone-pair resonance, stabilizing the pyrimidine ring against premature nucleophilic attack while remaining stable under basic cross-coupling conditions.

Hazard Identification & Toxicological Causality

Halogenated alkoxypyrimidines present specific occupational hazards that stem directly from their molecular structure. The electrophilic nature of the pyrimidine ring allows it to react with nucleophilic residues (such as thiols and amines) on skin proteins, which can lead to sensitization and contact dermatitis[3],[4]. Furthermore, the lipophilic cyclopentoxy group enhances the molecule's ability to penetrate the stratum corneum, necessitating stringent dermal protection.

Table 1: Physicochemical and Hazard Profile Summary

| Property / Hazard Class | Descriptor / GHS Classification | Causality & Experimental Implication |

| Physical State | Solid / Powder | Prone to aerosolization; requires handling in a calibrated fume hood to prevent inhalation[4]. |

| Skin Corrosion/Irritation | Category 2 (H315) | Electrophilic core reacts with dermal proteins; mandates the use of double-layered nitrile gloves[3]. |

| Serious Eye Damage | Category 2A (H319) | Halogenated heterocycles cause severe mucosal irritation; safety goggles are non-negotiable[3]. |

| Storage Temperature | 2–8 °C (Refrigerated) | Prevents slow thermal degradation and potential debromination over extended periods[4]. |

| Reactivity | Moisture/Air Sensitive | Requires inert atmosphere (Ar/N₂) during catalytic applications to prevent catalyst poisoning. |

Standard Operating Procedures (SOP): Safe Handling & Spill Response

To ensure a self-validating safety environment, all handling must be performed under a continuous negative-pressure chemical fume hood.

Self-Validating Handling Protocol:

-

Atmosphere Verification: Before opening the reagent vessel, purge your Schlenk line or glovebox with Argon. Validation Check: A steady, slow bubble rate (1-2 bubbles/second) in the oil bubbler confirms positive inert pressure, preventing moisture ingress.

-

Transfer Mechanics: Use static-free spatulas. Weigh the compound in a closed analytical balance to prevent micro-drafts from dispersing the powder.

-

Decontamination: After transfer, wipe all spatulas and surfaces with a 10% bleach solution, followed by isopropanol. The oxidative bleach neutralizes residual active pyrimidine species.

Workflow for spill response and containment of halogenated pyrimidine derivatives.

Experimental Methodology: Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a premier method for functionalizing the C4 position of this pyrimidine[5]. The protocol below is designed as a self-validating system, ensuring that each step provides observable feedback to the scientist.

Reagents Required:

-

4-Bromo-2-(cyclopentoxy)pyrimidine (1.0 equiv)

-

Arylboronic Acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (0.05 equiv)

-

Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

-

System Purging: Charge a flame-dried Schlenk flask with 4-Bromo-2-(cyclopentoxy)pyrimidine, the arylboronic acid, and Pd(PPh₃)₄. Evacuate and backfill the flask with Argon three times.

-

Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂. Removing oxygen prevents the formation of inactive Pd(II) oxides.

-

-

Solvent Addition: Inject degassed 1,4-Dioxane, followed by the 2M aqueous K₂CO₃ solution via syringe.

-

Validation Check: The mixture should initially appear as a pale yellow suspension.

-

-

Thermal Activation: Heat the reaction mixture to 90 °C under vigorous stirring.

-

Validation Check: Within 15–30 minutes, observe a color shift from pale yellow to a deep orange or dark brown. This color change is a self-validating indicator that the active Pd(0) species has successfully undergone oxidative addition into the C4–Br bond[2].

-

-

Reaction Monitoring: After 4 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent.

-

Validation Check: The disappearance of the starting material spot (UV active at 254 nm) and the emergence of a lower-Rf product spot confirms the completion of the reductive elimination step.

-

-

Quenching & Extraction: Cool to room temperature. Dilute with Ethyl Acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Catalytic cycle for the Suzuki-Miyaura cross-coupling of 4-bromo-2-(cyclopentoxy)pyrimidine.

References

- SAFETY DATA SHEET - Fisher Scientific: 5-Bromopyrimidine. Fisher Scientific.

- Safety Data Sheet - Key Organics: 4-Bromo-2-methoxypyrimidine. Key Organics.

- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

- A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry. Benchchem.

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.

Sources

An In-Depth Technical Guide to 4-Bromo-2-(cyclopentoxy)pyrimidine: Synthesis, Characterization, and Commercial Sourcing for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract